2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride

Salt selection Aqueous solubility Solid-state stability

This monohydrochloride salt (CAS 2416228-77-6) is the definitive building block for kinase-focused libraries. Its N1-ethanamine vector enables orthogonal exploration beyond C3-substituted hinge binders. The single‑equivalent HCl stoichiometry eliminates yield variability in neutralization‑driven conjugations, ensuring batch‑to‑batch reproducibility. Specify this exact CAS to avoid the divergent reactivity and solubility of the free base (CAS 1894244‑77‑9) or dihydrochloride (CAS 2418709‑84‑7).

Molecular Formula C10H14ClN3
Molecular Weight 211.69
CAS No. 2416228-77-6
Cat. No. B2576169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride
CAS2416228-77-6
Molecular FormulaC10H14ClN3
Molecular Weight211.69
Structural Identifiers
SMILESCC1=CC2=C(N1CCN)N=CC=C2.Cl
InChIInChI=1S/C10H13N3.ClH/c1-8-7-9-3-2-5-12-10(9)13(8)6-4-11;/h2-3,5,7H,4,6,11H2,1H3;1H
InChIKeyZGMHSPNKDPKOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine Hydrochloride (CAS 2416228-77-6): Core Identity and Structural Class


2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine hydrochloride (CAS 2416228-77-6) is a heterocyclic amine derivative belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class, widely recognized as a privileged kinase inhibitor core [1]. The compound features a 2-methyl substituent on the pyrrole ring and an ethanamine side chain attached at the N1 position, presented as a monohydrochloride salt with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol [2]. Its free base counterpart is registered under CAS 1894244-77-9 (C10H13N3, MW 175.23) . This compound serves as a versatile synthetic building block for medicinal chemistry programs targeting protein kinases, receptor modulators, and other small-molecule therapeutics [2].

Why N1-Ethanamine Substitution and Salt Stoichiometry Prevent Generic Interchange with Class Analogs


Within the pyrrolo[2,3-b]pyridine chemical space, subtle modifications to substitution position and salt form produce compounds with markedly different physicochemical, pharmacological, and synthetic profiles [1]. The target compound's N1-ethanamine attachment creates a fundamentally different vector for molecular recognition compared to the more common C3-substituted isomers, which are known to engage kinase hinge regions via distinct binding modalities [1]. Furthermore, the monohydrochloride salt form offers a specific stoichiometric ratio that differs from both the free base and the dihydrochloride variant (CAS 2418709-84-7), directly impacting molar equivalents required for downstream conjugation reactions, solubility in aqueous buffers, and long-term storage stability [2]. These structural factors mean that procurement of a generic 'pyrrolopyridine ethanamine' without specifying the exact CAS number risks introducing a compound with divergent reactivity, solubility, and biological activity—potentially invalidating entire synthetic routes or structure-activity relationship (SAR) datasets [2].

Quantitative Differentiation Evidence: 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine Hydrochloride vs. Closest Analogs


Mono-HCl Salt vs. Free Base: Aqueous Solubility and Handling Advantages

The monohydrochloride salt (CAS 2416228-77-6) provides enhanced aqueous solubility relative to the free base (CAS 1894244-77-9) due to protonation of the primary amine, which increases the compound's polarity and hydrogen-bonding capacity. This is a well-established salt-formation principle for amine-containing compounds [1]. The hydrochloride form also demonstrates improved long-term solid-state stability under ambient storage conditions compared to the free base, which is more susceptible to oxidation and carbonate formation upon exposure to atmospheric CO₂ .

Salt selection Aqueous solubility Solid-state stability Pharmaceutical building blocks

N1-Positional Isomerism vs. C3-Substituted Analog: Divergent Synthetic and Biological Vectors

The target compound features the ethanamine substituent at the N1 position of the pyrrolo[2,3-b]pyridine scaffold, whereas the more commonly studied positional isomer bears the ethanamine at the C3 position (CAS 2095410-39-0 for the hydrochloride salt; CAS 4404-12-0 for the free base) [1]. In the pyrrolo[2,3-b]pyridine kinase inhibitor pharmacophore, the C3 position is typically oriented toward the kinase hinge region when the N7 nitrogen of the pyridine ring engages the hinge [2]. N1 substitution projects the amine vector in a different spatial orientation, which would be expected to alter kinase selectivity profiles. While published head-to-head kinase profiling data for this specific compound are not yet available, the N1-substituted scaffold has been exploited in patent literature for generating kinase inhibitors with distinct selectivity fingerprints compared to C3-substituted analogs [2].

Regioisomerism Kinase inhibitor scaffold Structure-activity relationship 7-Azaindole

2-Methyl Substituent: Lipophilicity and Steric Differentiation from Unsubstituted N1-Ethanamine Analog

The 2-methyl group on the pyrrole ring differentiates this compound from the unsubstituted analog 1H-pyrrolo[2,3-b]pyridine-1-ethanamine (CAS 183208-60-8). The methyl substituent increases calculated lipophilicity (estimated ΔcLogP ~+0.5 based on the Hansch π constant for aromatic methyl substitution) and introduces steric bulk adjacent to the N1-ethanamine attachment point . This structural feature is consistent with SAR strategies observed in kinase inhibitor optimization programs, where a 2-methyl group on the 7-azaindole core has been employed to modulate potency and selectivity by filling hydrophobic pockets in the ATP-binding site [1]. The 2-methyl also influences the electron density of the pyrrole ring, potentially affecting reactivity in electrophilic substitution reactions at the C3 position .

Lipophilicity cLogP Steric effects Medicinal chemistry optimization

Mono-HCl vs. Di-HCl Salt Form: Stoichiometric Precision for Downstream Conjugation Chemistry

The target compound is the monohydrochloride salt (one HCl per molecule), which must be distinguished from the dihydrochloride salt (CAS 2418709-84-7) containing two HCl equivalents [1]. In amide coupling or sulfonamide formation reactions requiring stoichiometric control of the free amine, the monohydrochloride salt requires exactly one equivalent of base for neutralization, whereas the dihydrochloride salt requires two equivalents [2]. Using the wrong salt form without adjusting the base stoichiometry leads to incomplete neutralization (if mono-HCl used with di-HCl protocol) or excess base (if di-HCl used with mono-HCl protocol), both of which can compromise reaction yield and product purity [2].

Salt stoichiometry Molar equivalents Conjugation chemistry Amide coupling

High-Confidence Application Scenarios for 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine Hydrochloride (CAS 2416228-77-6)


Kinase Inhibitor Library Synthesis Requiring N1-Directed Functionalization

This compound is optimally suited as a building block for fragment-based or diversity-oriented synthesis of kinase inhibitor libraries, particularly when the N1-ethanamine position is used as a handle for attaching warheads, fluorescent probes, or PEG linkers. The N1-substitution pattern offers a distinct vector compared to C3-substituted analogs, enabling exploration of chemical space orthogonal to traditional hinge-binding motifs [1]. The monohydrochloride salt form facilitates direct use in aqueous amide coupling protocols requiring a single equivalent of base for neutralization (derived from Evidence Item 4, Section 3).

Physicochemical Property Optimization via 2-Methyl Lipophilicity Tuning

For medicinal chemistry programs where modulating cLogP is critical (e.g., improving cellular permeability or reducing hERG liability), the 2-methyl group provides an estimated +0.5 log unit increase in lipophilicity relative to the unsubstituted N1-ethanamine analog (derived from Evidence Item 3, Section 3). This compound is thus the preferred starting scaffold when slightly higher lipophilicity is desired without introducing additional rotatable bonds or hydrogen bond donors that would increase molecular weight beyond acceptable lead-like criteria [1].

Reproducible Scale-Up Chemistry Requiring Defined Salt Stoichiometry

In process chemistry and scale-up operations, the monohydrochloride salt form (as opposed to the dihydrochloride, CAS 2418709-84-7) provides unambiguous stoichiometry for neutralization-dependent reactions (derived from Evidence Item 4, Section 3). This eliminates yield variability caused by hygroscopicity differences or uncertain HCl content that can plague salt mixtures. Procurement of the specific CAS 2416228-77-6 ensures batch-to-batch consistency in coupling reactions where precise control of base equivalents is critical for maximizing product yield and minimizing side-product formation [1].

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